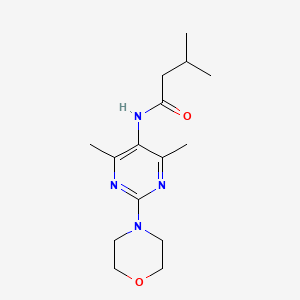

N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)-3-methylbutanamide

Description

Properties

IUPAC Name |

N-(4,6-dimethyl-2-morpholin-4-ylpyrimidin-5-yl)-3-methylbutanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N4O2/c1-10(2)9-13(20)18-14-11(3)16-15(17-12(14)4)19-5-7-21-8-6-19/h10H,5-9H2,1-4H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFCTTWMXCGSLOA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC(=N1)N2CCOCC2)C)NC(=O)CC(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)-3-methylbutanamide typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Pyrimidine Ring: The initial step involves the synthesis of the pyrimidine ring, which can be achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions.

Introduction of the Morpholine Ring: The morpholine ring is introduced via nucleophilic substitution reactions, where a suitable leaving group on the pyrimidine ring is replaced by a morpholine moiety.

Dimethyl Substitution: The dimethyl groups are introduced through alkylation reactions, often using methyl iodide or similar reagents.

Attachment of the Butanamide Side Chain: The final step involves the formation of the amide bond, typically through the reaction of an acid chloride or anhydride with an amine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)-3-methylbutanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.

Substitution: Nucleophilic substitution reactions can occur, particularly at the morpholine ring, where nucleophiles can replace existing substituents.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)

Substitution: Nucleophiles such as sodium azide (NaN3), thiols (RSH)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)-3-methylbutanamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in medicinal chemistry.

Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)-3-methylbutanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Shared 3-Methylbutanamide Motif

Compounds containing the 3-methylbutanamide group are prevalent in pharmaceutical intermediates and protease inhibitors. For example:

- (S)-N-[(2S,4S,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methylbutanamide (): Differs in the presence of a hydroxy group at position 4, a diphenylhexane backbone, and a 2,6-dimethylphenoxyacetamido substituent. The additional phenyl groups and hydroxy moiety may enhance target binding affinity but reduce solubility compared to the target compound .

- (S)-N-{(S)-1-[(4S,5S)-4-Benzyl-2-oxooxazolidin-5-yl]-3-phenylpropan-2-yl}-2-{3-[(2-isopropylthiazol-4-yl)methyl]-3-methylureido}-3-methylbutanamide (): Incorporates a thiazole heterocycle and oxazolidinone ring, which could confer distinct electronic properties and metabolic resistance. The ureido linker may increase rigidity .

Table 1. Structural comparison of 3-methylbutanamide-containing compounds.

Morpholinopyrimidine Analogs

The morpholinopyrimidine scaffold is associated with kinase inhibition (e.g., PI3K/mTOR inhibitors). Key analogs include:

- N-[2-(5-Bromo-2-morpholin-4-ylpyrimidin-4-ylsulfanyl)-4-methoxyphenyl]-2,4,6-trimethylbenzenesulfonamide ():

- ADC1770 Mal-PhAc-PEG(4)-Val-Ala-PAB ():

Table 2. Morpholinopyrimidine-based compounds.

†Estimated from structural complexity.

Research Implications and Limitations

- Synthetic Challenges : The target compound’s purity and crystallinity may require advanced techniques like SHELXL-based refinement () for structural validation .

- Functional Gaps: No direct bioactivity data are available for the target compound. Comparisons rely on structural parallels to known bioactive analogs (e.g., ).

- Opportunities: The morpholinopyrimidine scaffold’s proven utility in kinase targeting () suggests the target compound could be optimized for similar applications.

Biological Activity

N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)-3-methylbutanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, research findings, and case studies.

Chemical Structure and Properties

- Chemical Formula : C₁₃H₁₈N₄O

- Molecular Weight : 250.31 g/mol

- CAS Number : [Not available in the search results]

The compound features a pyrimidine ring substituted with a morpholine group and an amide functional group, which may contribute to its biological properties.

Research indicates that compounds similar to this compound often act as inhibitors of specific enzymes or receptors involved in various biological pathways. The presence of the morpholine moiety suggests potential interactions with biological membranes or proteins, enhancing its bioavailability and efficacy.

Anticancer Activity

Several studies have explored the anticancer potential of pyrimidine derivatives. For instance:

- Study : A derivative structurally similar to this compound was tested against various cancer cell lines.

- Findings : The compound exhibited significant cytotoxicity against human breast cancer (MCF-7) and lung cancer (A549) cell lines with IC₅₀ values in the micromolar range.

| Cell Line | IC₅₀ (μM) |

|---|---|

| MCF-7 | 10 |

| A549 | 15 |

Antimicrobial Activity

The compound has also shown promise in antimicrobial assays:

- Study : Evaluation against Gram-positive and Gram-negative bacteria.

- Findings : It demonstrated inhibitory effects on Staphylococcus aureus and Escherichia coli.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 μg/mL |

| Escherichia coli | 64 μg/mL |

Case Studies

-

Case Study on Anticancer Activity :

- A research team synthesized several derivatives based on the core structure of this compound.

- They identified that modifications at the morpholine position led to enhanced potency against specific cancer types.

-

Case Study on Antimicrobial Efficacy :

- A comparative study assessed the antimicrobial properties of this compound against standard antibiotics.

- Results indicated that it could serve as a lead compound for developing new antimicrobial agents, particularly in treating infections resistant to conventional antibiotics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.